molecular formula C14H9BrN2O2 B6263819 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1018300-89-4

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B6263819
CAS RN: 1018300-89-4
M. Wt: 317.1
InChI Key:
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Description

The compound is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are used in various fields such as pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of similar compounds like “2-(4-Bromomethyl)phenylpropionic acid” has been analyzed using techniques like NMR and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid” are not available, similar compounds like “4-Bromophenylacetic acid” have been studied for their reactions. For instance, they can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the ionic conductance of “4-Bromophenylacetic acid” has been measured .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, “4-Bromophenylacetic acid” is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound and the necessary precautions. For example, “4-Bromophenylacetic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. Benzodiazoles and their derivatives are being extensively studied for their potential uses in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves the reaction of 4-bromobenzoic acid with o-phenylenediamine followed by carboxylation of the resulting benzimidazole intermediate.", "Starting Materials": [ "4-bromobenzoic acid", "o-phenylenediamine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "4-bromobenzoic acid is reacted with o-phenylenediamine in the presence of sodium hydroxide to form 2-(4-bromophenyl)-1H-benzimidazole.", "The resulting benzimidazole intermediate is then carboxylated with carbon dioxide in the presence of a base catalyst to form 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid.", "The product is isolated by filtration and washed with diethyl ether and water." ] }

CAS RN

1018300-89-4

Product Name

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.1

Purity

95

Origin of Product

United States

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